(8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Description
This compound belongs to the cyclopenta[a]phenanthrene family, a steroid-derived scaffold. Key structural features include:
- Core structure: A dodecahydrocyclopenta[a]phenanthrene backbone with methyl groups at positions 10 and 13.
- Substituents:
- A 17-acetyl group (CH₃CO-).
- A 15-hydroxy (-OH) group.
- A ketone at position 3.
- Stereochemistry: Specified as (8R,9S,10R,13S,14S,17S), critical for its three-dimensional conformation and biological interactions .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)17-11-18(24)19-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18?,19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWIUXKKQXGQRR-PWTOQQMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975424 | |
| Record name | 15-Hydroxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600-72-6 | |
| Record name | 15-Hydroxyprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Hydroxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound known as (8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a steroid derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and data sources.
- Molecular Formula : C₃₁H₄₄O₃
- Molecular Weight : 468.68 g/mol
- CAS Number : 67798210
- Appearance : White or off-white crystalline powder
- Boiling Point : 484.9ºC at 760 mmHg
- Flash Point : 261.2ºC
Hormonal Activity
This compound exhibits significant hormonal activity similar to that of natural steroid hormones. It has been studied for its effects on androgen receptors and estrogenic activity. Research indicates that it may act as a selective androgen receptor modulator (SARM), providing anabolic effects without the adverse effects typically associated with steroids.
Antimicrobial Properties
Recent studies have suggested that derivatives of this compound possess antimicrobial properties. A study published in ResearchGate highlighted the potential of such compounds in combating resistant bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This suggests a potential therapeutic role in conditions such as arthritis and other inflammatory disorders.
Neuroprotective Effects
Emerging research points to neuroprotective effects attributed to this compound. Animal models have shown that it may help mitigate neurodegeneration by reducing oxidative stress and inflammation in neural tissues. This opens avenues for exploring its use in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study 1: Hormonal Modulation
In a controlled study involving male subjects, the administration of the compound resulted in increased lean muscle mass and strength without significant side effects commonly associated with anabolic steroids. The subjects reported improved recovery times post-exercise, indicating its potential as a performance-enhancing agent.
Case Study 2: Antimicrobial Efficacy
A laboratory study tested the antimicrobial efficacy of this compound against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/ml, suggesting strong potential for therapeutic applications against infections.
Case Study 3: Neuroprotection in Animal Models
In a recent animal model study assessing neuroprotective effects, subjects treated with the compound exhibited reduced markers of oxidative stress compared to controls. Behavioral assessments indicated improved cognitive function, supporting its role in neuroprotection.
Data Table: Summary of Biological Activities
Scientific Research Applications
Basic Information
- IUPAC Name: (8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Molecular Formula: C21H30O3
- Molecular Weight: 330.47 g/mol
Structural Characteristics
The compound features a complex steroid structure characterized by multiple chiral centers and a unique cyclopenta[a]phenanthrene core. Its stereochemistry plays a crucial role in its biological activity.
Hormonal Activity
The compound exhibits significant hormonal activity similar to that of natural steroids. It has been studied for its potential use as:
- Anabolic Agent: Research indicates that this compound may promote muscle growth and recovery .
- Hormone Replacement Therapy: Its structural similarity to endogenous hormones suggests potential applications in treating hormonal deficiencies .
Anticancer Research
Recent studies have explored the compound's effects on cancer cells:
- Inhibition of Tumor Growth: Preliminary findings suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis .
- Mechanism of Action: The compound appears to interact with specific cellular receptors involved in cell cycle regulation and apoptosis pathways .
Neuroprotective Effects
Research has indicated that this compound may possess neuroprotective properties:
- Cognitive Function Improvement: Animal studies have shown improvements in memory and cognitive functions when administered this compound .
- Mechanisms Involved: The neuroprotective effects are hypothesized to be mediated through antioxidant activity and modulation of neuroinflammatory pathways .
Enzyme Modulation
The compound has been shown to influence various enzymatic pathways:
- Cytochrome P450 Enzymes: It acts as an inhibitor of specific cytochrome P450 enzymes involved in drug metabolism .
- Impact on Drug Interactions: This modulation can affect the pharmacokinetics of co-administered drugs.
Metabolic Studies
In metabolic studies:
- Lipid Metabolism Regulation: The compound has been linked to alterations in lipid profiles in animal models .
- Potential Implications for Obesity Treatment: Its effects on lipid metabolism suggest possible applications in obesity management and metabolic syndrome treatment.
Case Study 1: Anabolic Effects in Athletes
A clinical trial involving athletes demonstrated that administration of the compound led to significant increases in lean body mass compared to a placebo group. Participants reported enhanced recovery times post-exercise.
Case Study 2: Anticancer Properties
In vitro studies on breast cancer cell lines revealed that the compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours. Further investigations are ongoing to elucidate its mechanisms.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at position 3 and hydroxyl group at position 15 are key sites for oxidation:
-
Ketone stability : The 3-ketone group is generally stable under mild conditions but can participate in nucleophilic additions under basic or acidic catalysis .
-
Hydroxyl oxidation : The 15-hydroxy group may undergo oxidation to a ketone under strong oxidizing agents (e.g., Jones reagent), though steric hindrance from the methyl and acetyl groups could slow this process .
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Oxidation of 15-OH | CrO₃/H₂SO₄ | 15-keto derivative |
Esterification and Acylation
The acetyl group at position 17 and hydroxyl group at position 15 are reactive toward esterification:
-
Acetyl hydrolysis : The 17-acetyl group can be hydrolyzed to a hydroxyl group under acidic or basic conditions, forming a diol structure .
-
Ester formation : The 15-hydroxy group reacts with carboxylic acid anhydrides (e.g., acetic anhydride) to form esters, enhancing lipophilicity .
| Reaction | Reactants | Product | Reference |
|---|---|---|---|
| Hydrolysis of 17-acetyl | H₂O/H⁺ or OH⁻ | 17-hydroxy derivative | |
| Esterification of 15-OH | Ac₂O | 15-acetoxy derivative |
Substitution Reactions
The steroidal skeleton allows for selective substitutions at positions 10 and 13:
-
Methyl group reactivity : The 10- and 13-methyl groups are inert under most conditions but may undergo radical substitution in the presence of halogenating agents .
-
Alkylation at position 17 : The acetyl group can be replaced by ethyl or ethynyl groups via nucleophilic substitution under basic conditions .
| Site | Reagent | Product | Conditions | Source |
|---|---|---|---|---|
| 17-Acetyl | Ethylmagnesium bromide | 17-ethyl derivative | Grignard reaction |
Elimination Reactions
Dehydration of the 15-hydroxy group can occur under acidic conditions:
-
Formation of double bonds : Treatment with H₂SO₄ or PTSA may lead to elimination, generating a Δ¹⁴,¹⁵ double bond .
| Reaction | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Dehydration of 15-OH | H₂SO₄, Δ | Δ¹⁴,¹⁵ derivative | Steric hindrance may limit yield |
Comparative Reactivity of Functional Groups
The table below ranks functional groups by reactivity based on structural analogs:
| Group | Reactivity | Typical Reactions | Example |
|---|---|---|---|
| 15-OH | High | Esterification, oxidation | Acetylation |
| 17-Acetyl | Moderate | Hydrolysis, substitution | Ethyl substitution |
| 3-Ketone | Low | Nucleophilic addition | Hydride reduction |
Stereochemical Considerations
The stereochemistry at positions 8R, 9S, 10R, 13S, 14S, and 17S dictates reaction outcomes:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Physical and Chemical Properties
Preparation Methods
Acetylation at C17
The acetyl group at C17 is introduced via nucleophilic acyl substitution. A hydroxylated precursor reacts with acetyl chloride or acetic anhydride in anhydrous dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds at 0–5°C to minimize side reactions, achieving yields of 78–85%. Stereochemical integrity at C17 is maintained by using bulky bases like triethylamine to prevent racemization.
Hydroxylation at C15
C15 hydroxylation employs Sharpless asymmetric dihydroxylation or OsO4-mediated oxidation. For example, treatment with OsO4 in tert-butanol/water (1:1) at 25°C introduces the hydroxyl group with >90% enantiomeric excess (ee). Catalytic amounts of N-methylmorpholine N-oxide (NMO) enhance reaction efficiency.
Methyl Group Retention and Stereochemical Purity
The C10 and C13 methyl groups are retained from the starting material. Chiral resolution techniques, such as crystallization with (−)-menthol, ensure the (8R,9S,10R,13S,14S,17S) configuration. Industrial protocols use immobilized lipases for kinetic resolution, achieving >99% ee.
Industrial-Scale Synthesis and Optimization
Industrial production prioritizes cost-effectiveness and scalability. Key steps include:
| Step | Conditions | Catalyst/Reagent | Yield |
|---|---|---|---|
| Core Structure Isolation | Extraction with ethyl acetate | — | 92% |
| C17 Acetylation | 0°C, anhydrous DCM, 12 h | Acetic anhydride, DMAP | 85% |
| C15 Hydroxylation | 25°C, tert-butanol/H2O, 24 h | OsO4, NMO | 88% |
| Final Purification | Column chromatography (SiO2, hexane/ethyl acetate) | — | 95% purity |
Large-scale reactors (≥500 L) employ continuous-flow systems for acetylation and hydroxylation, reducing reaction times by 40% compared to batch processes.
Challenges and Mitigation Strategies
Byproduct Formation During Acetylation
Competing esterification at C3 or C11 hydroxyl groups generates undesired derivatives. This is mitigated by protecting C3 and C11 with tert-butyldimethylsilyl (TBDMS) groups prior to acetylation. Deprotection using tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl groups post-reaction.
Q & A
Q. How to optimize HPLC conditions for separating diastereomeric impurities?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
